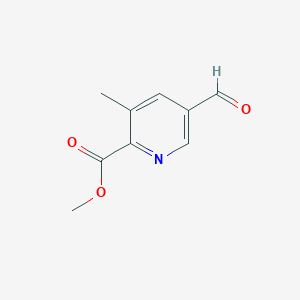
2-Fluoro-4-(methylthio)pyridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-4-(methylthio)pyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C6H6FNOS and a molecular weight of 159.18 g/mol This compound is of interest due to its unique chemical properties, which include the presence of both a fluorine atom and a methylthio group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the fluorination of pyridine derivatives using reagents such as Selectfluor® or other fluorinating agents . The methylthio group can be introduced through nucleophilic substitution reactions using methylthiol or related reagents under appropriate conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(methylthio)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
2-Fluoro-4-(methylthio)pyridin-3-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(methylthio)pyridin-3-ol involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound has a trifluoromethyl group instead of a methylthio group, which can significantly alter its chemical properties and reactivity.
2-Fluoro-3-bromopyridine: The presence of a bromine atom instead of a methylthio group can lead to different reactivity patterns, particularly in substitution reactions.
Uniqueness
2-Fluoro-4-(methylthio)pyridin-3-ol is unique due to the combination of a fluorine atom and a methylthio group on the pyridine ring. This combination provides a distinct set of chemical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C6H6FNOS |
|---|---|
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-fluoro-4-methylsulfanylpyridin-3-ol |
InChI |
InChI=1S/C6H6FNOS/c1-10-4-2-3-8-6(7)5(4)9/h2-3,9H,1H3 |
InChI Key |
UFPNRBUHDPYKAX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=NC=C1)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(4-{[(Tert-butoxy)carbonyl]oxy}phenyl)boronic acid](/img/structure/B14775510.png)




![2-pyridin-2-yl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]acetamide](/img/structure/B14775536.png)



